N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring, an ethoxy group, a hydroxy group, and a dioxolane ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves multiple steps:
Bromination: The starting material, 3-ethoxy-4-hydroxybenzaldehyde, is brominated using bromine in the presence of a suitable solvent such as acetic acid.
Condensation: The brominated product is then condensed with 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde derivatives.
Reduction: Formation of 3-ethoxy-4-hydroxyphenyl derivatives.
Substitution: Formation of 3-ethoxy-4-hydroxyphenyl azide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets. The brominated phenyl ring and the dioxolane ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the ethoxy group and the dioxolane ring also contributes to its distinct chemical properties.
Properties
IUPAC Name |
N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O5/c1-3-21-12-7-10(6-11(16)14(12)20)9-17-18-13(19)8-15(2)22-4-5-23-15/h6-7,9,20H,3-5,8H2,1-2H3,(H,18,19)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGROEIBABJUJQ-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)CC2(OCCO2)C)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CC2(OCCO2)C)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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